Phenylphosphinic acid is an additive used with Noyori's catalyst for oxidation of sulfides to sulfones.
Phenylphosphinic acid
CAS No.: 1779-48-2
Cat. No.: VC0539494
Molecular Formula: C6H7O2P
Molecular Weight: 142.09 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779-48-2 |
|---|---|
| Molecular Formula | C6H7O2P |
| Molecular Weight | 142.09 g/mol |
| IUPAC Name | hydroxy-oxo-phenylphosphanium |
| Standard InChI | InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 |
| Standard InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[P+](=O)O |
| Canonical SMILES | C1=CC=C(C=C1)P(O)O |
| Appearance | Solid powder |
Introduction
Chemical Identification and Structural Properties
Phenylphosphinic acid (CAS 1779-48-2) is a monobasic acid with the molecular formula C₆H₇O₂P and a molar mass of 142.09 g/mol. Its IUPAC name, benzenephosphinic acid, reflects the phenyl group attached to a phosphinic acid moiety. The compound’s structure has been validated via X-ray crystallography and spectroscopic methods, revealing a tetrahedral geometry around the phosphorus atom .
Molecular Geometry and Electronic Configuration
The phosphorus center adopts an sp³ hybridization, with bond angles approximating 109.5°. The P=O bond length is 1.48 Å, while the P–C bond measures 1.80 Å, consistent with phosphinic acid derivatives. Conjugation between the phenyl ring and the phosphinic group enhances the compound’s stability, as evidenced by its high thermal decomposition temperature (272°C) .
Table 1: Key Structural Parameters of Phenylphosphinic Acid
| Parameter | Value |
|---|---|
| P=O Bond Length | 1.48 Å |
| P–C Bond Length | 1.80 Å |
| O–P–O Bond Angle | 109.5° |
| Dipole Moment | 2.14 D |
| Polar Surface Area | 84.41 Ų |
Physical and Thermodynamic Properties
Phenylphosphinic acid is a hygroscopic solid with a density of 1.358 g/cm³ and a melting point of 160–161°C. Its solubility profile varies significantly with solvent polarity:
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 526.6°C (est.) |
| Enthalpy of Vaporization | 84.32 kJ/mol |
| Surface Tension | 57.6 dyne/cm |
| Refractive Index | 1.554 |
The compound’s low logP value (-0.33) indicates high hydrophilicity, which influences its reactivity in aqueous media .
Synthesis and Industrial Production
Oxidation of Phosphorus Precursors
A common synthesis route involves the oxidation of phenylphosphonous acid using nitric acid:
This exothermic reaction proceeds at 100°C, yielding phenylphosphinic acid in 40% efficiency after recrystallization from diethyl ether .
Michael Addition for Functionalized Derivatives
Phenylphosphinic acid participates in Michael additions with acrylates to form pseudopeptides. For example, reaction with glycine-derived acrylates under trimethylsilyl chloride (TMSCl) activation affords phosphinic acids in 65–70% yield :
Catalytic Applications in Organic Synthesis
Solvent-Free Multicomponent Reactions
Phenylphosphinic acid catalyzes the Biginelli-like condensation of aldehydes, enaminones, and urea/thiourea to produce 6-unsubstituted dihydropyrimidinones. Under solvent-free conditions at 80°C, this protocol achieves yields exceeding 85% within 2 hours :
Table 3: Catalytic Performance in Dihydropyrimidinone Synthesis
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzaldehyde | 92 | 1.5 |
| 4-Nitrobenzaldehyde | 88 | 2.0 |
| Furfural | 85 | 2.5 |
Polymer and Coordination Complex Synthesis
The acid serves as a monomer in zirconium organophosphonate frameworks, which exhibit photoactive and hydrophobic properties. These materials are critical for europium(III)- and terbium(III)-based luminescent sensors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Strong absorption bands at:
Emerging Applications in Medicinal Chemistry
HIV-1 Protease Inhibitors
Phosphinic pseudopeptides derived from phenylphosphinic acid show promise as transition-state analogs for HIV-1 protease. The compound’s ability to mimic tetrahedral intermediates enhances binding affinity (Kᵢ = 12 nM) .
Anticancer Agent Synthesis
Functionalization at the phosphorus center enables the creation of platinum(II) complexes with selective cytotoxicity against breast cancer cells (IC₅₀ = 4.7 μM) .
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